molecular formula C19H15ClN4O3S B8435065 (6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1029052-73-0

(6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B8435065
CAS No.: 1029052-73-0
M. Wt: 414.9 g/mol
InChI Key: CLSAWSKBAIPTMA-UHFFFAOYSA-N
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Description

(6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C19H15ClN4O3S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

1029052-73-0

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-[1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridin-3-yl]methanol

InChI

InChI=1S/C19H15ClN4O3S/c20-13-8-15-16(18(25)12-6-7-17(21)22-9-12)11-24(19(15)23-10-13)28(26,27)14-4-2-1-3-5-14/h1-11,18,25H,(H2,21,22)

InChI Key

CLSAWSKBAIPTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)C(C4=CN=C(C=C4)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-amino-5-bromopyridine (15, 3.10 g, 17.9 mmol) in tetrahydrofuran (80.0 mL) under an atmosphere of nitrogen at −78° C., a solution n-butyllithium (2.50M in hexane, 7.10 mL) was added slowly. After 30 minutes, 1,2-bis-(chloro-dimethyl-silanyl)-ethane (3.90 g dissolved in tetrahydrofuran 20.0 mL, 18.1 mmol) was added to the reaction mixture slowly, and then allowed to warm to room temperature for 1 hour. The reaction was cooled to −78° C. followed by adding a solution of n-butyllithium (2.50M in Hexane, 7.10 mL). The reaction mixture was stirred at −78° C. for 30 minutes, then allowed to warm to room temperature for 60 minutes. The reaction mixture was cooled to −78° C., followed by adding a solution of n-butyllithium (2.50M in Hexane, 7.50 mL) slowly. After 60 minutes, 1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (597, 1.90 g in 30 mL tetrahydrofuran, 5.92 mmol) was added to the reaction mixture. The reaction mixture was stirred at −78° C. for 2 hours, then allowed to warm to room temperature for 1 hour. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 2% to 20% methanol in dichloromethane to give the desired compound (598, 1.25 g, 50.9%). MS (ESI) [M+H+]+=415.2.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
50.9%

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